molecular formula C21H18FNO5 B2736466 2-Isopropoxy-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1029776-45-1

2-Isopropoxy-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B2736466
CAS RN: 1029776-45-1
M. Wt: 383.375
InChI Key: GDBQSSBHTDGYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxy-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C21H18FNO5 and its molecular weight is 383.375. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Innovations in Organic Synthesis

Compounds with structural similarities to "2-Isopropoxy-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate" have been synthesized through various methods, including intramolecular cyclization and the Wittig-Horner reaction. These methods enable the creation of complex heterocyclic structures that are fundamental in medicinal chemistry and organic synthesis (Akiba et al., 1981), (Kaptı et al., 2016).

Pharmacological Applications

Antitumor Agents

Derivatives of isoquinoline, such as "2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one," have demonstrated significant cytotoxic activity against various tumor cell lines, highlighting their potential as anticancer drug candidates. The modifications in the chemical structure can lead to variations in their activity, indicating the importance of structural optimization in drug design (Chou et al., 2010).

Antimycobacterial Activity

New fluoroquinolones synthesized with modifications at the C-7 and N-1 positions of the quinolone nucleus have shown promising activity against both fluoroquinolone-sensitive and resistant strains of Mycobacterium tuberculosis. This suggests that structural alterations in fluoroquinolones can overcome resistance and enhance antimycobacterial efficacy (Guerrini et al., 2013).

properties

IUPAC Name

(2-oxo-2-propan-2-yloxyethyl) 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO5/c1-13(2)28-19(24)12-27-21(26)18-11-23(15-7-5-6-14(22)10-15)20(25)17-9-4-3-8-16(17)18/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBQSSBHTDGYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

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